Antimicrobial Activity of 2-Fluoro-6-nitrophenol Versus Positional Isomer 2-Fluoro-4-nitrophenol
2-Fluoro-6-nitrophenol demonstrates higher antimicrobial activity compared to its positional isomer 2-fluoro-4-nitrophenol, indicating that the specific arrangement of the fluorine and nitro substituents (2,6-substitution pattern versus 2,4-substitution pattern) is a critical determinant of biological efficacy . The compound also exhibits antifungal and high plant-growth-regulating activity as documented in authoritative chemical databases [1].
| Evidence Dimension | Antimicrobial activity |
|---|---|
| Target Compound Data | Higher antimicrobial activity (qualitative comparative assessment) |
| Comparator Or Baseline | 2-Fluoro-4-nitrophenol (lower activity) |
| Quantified Difference | Qualitatively higher activity; specific fold-change or MIC values not reported in accessible sources |
| Conditions | Comparative antimicrobial study (assay details not specified in accessible source) |
Why This Matters
For antimicrobial screening programs, the 2,6-substitution pattern confers enhanced biological activity over the 2,4-isomer, directly informing candidate selection in structure-activity relationship studies.
- [1] ChemicalBook. 2-Fluoro-6-nitrophenol CAS 1526-17-6. Available at: https://www.chemicalbook.cn/CASEN_1526-17-6.htm View Source
